![molecular formula C18H20N4O2 B8141018 5,5-Dimethyl-2-{1-[2-(phthalazin-1-yl)hydrazinyl]ethylidene}cyclohexane-1,3-dione](/img/structure/B8141018.png)
5,5-Dimethyl-2-{1-[2-(phthalazin-1-yl)hydrazinyl]ethylidene}cyclohexane-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,5-Dimethyl-2-{1-[2-(phthalazin-1-yl)hydrazinyl]ethylidene}cyclohexane-1,3-dione is a complex organic compound that features a cyclohexane-1,3-dione core with a phthalazin-1-yl hydrazinyl substituent
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-2-{1-[2-(phthalazin-1-yl)hydrazinyl]ethylidene}cyclohexane-1,3-dione typically involves the condensation of 5,5-dimethylcyclohexane-1,3-dione with a phthalazin-1-yl hydrazine derivative. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis process, starting from readily available raw materials. The process would include steps such as the preparation of intermediates, purification, and final condensation reaction. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production .
化学反应分析
Types of Reactions
5,5-Dimethyl-2-{1-[2-(phthalazin-1-yl)hydrazinyl]ethylidene}cyclohexane-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalazinone derivatives, while reduction can produce hydrazine derivatives .
科学研究应用
5,5-Dimethyl-2-{1-[2-(phthalazin-1-yl)hydrazinyl]ethylidene}cyclohexane-1,3-dione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential anticancer properties, particularly in targeting specific cancer cell lines.
Materials Science: It is explored for its use in the development of novel materials with unique electronic and optical properties.
Biological Research: The compound’s interactions with various biological targets make it a candidate for studying enzyme inhibition and receptor binding.
作用机制
The mechanism of action of 5,5-Dimethyl-2-{1-[2-(phthalazin-1-yl)hydrazinyl]ethylidene}cyclohexane-1,3-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
相似化合物的比较
Similar Compounds
5-Amino-2,3-dihydrophthalazine-1,4-dione: Known for its use in chemiluminescence applications.
1,3,4-Thiadiazole Derivatives: These compounds exhibit a broad spectrum of biological activities, including antimicrobial and anticancer properties.
Uniqueness
5,5-Dimethyl-2-{1-[2-(phthalazin-1-yl)hydrazinyl]ethylidene}cyclohexane-1,3-dione is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a cyclohexane-1,3-dione core with a phthalazin-1-yl hydrazinyl substituent makes it a versatile compound for various applications .
属性
IUPAC Name |
3-hydroxy-5,5-dimethyl-2-[(E)-C-methyl-N-(phthalazin-1-ylamino)carbonimidoyl]cyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2/c1-11(16-14(23)8-18(2,3)9-15(16)24)20-22-17-13-7-5-4-6-12(13)10-19-21-17/h4-7,10,23H,8-9H2,1-3H3,(H,21,22)/b20-11+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDDMVUIAUYGOES-RGVLZGJSSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC1=NN=CC2=CC=CC=C21)C3=C(CC(CC3=O)(C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC1=NN=CC2=CC=CC=C21)/C3=C(CC(CC3=O)(C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-chloro-N-[2-(hydroxymethyl)-6-methoxyphenyl]acetamide](/img/structure/B8140938.png)
![2-((Trimethylsilyl)ethynyl)bicyclo[2.2.1]heptan-2-ol](/img/structure/B8140945.png)
![2-(3-Chlorophenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[5,1-b][1,3]benzothiazole](/img/structure/B8140949.png)
![Bis[3-(trifluoromethyl)phenyl]iodanium;tetrafluoroborate](/img/structure/B8140953.png)
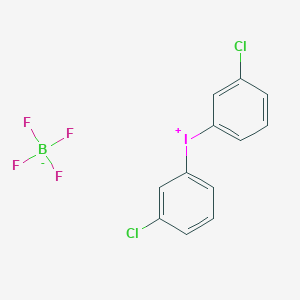
![2-chloro-N-[2-(cyanomethoxy)phenyl]acetamide](/img/structure/B8140979.png)
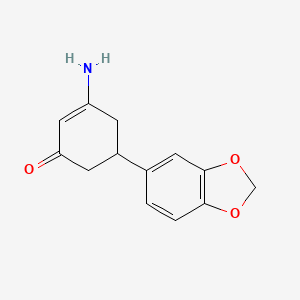
![2-chloro-N-[2-(2H-tetrazol-5-yl)phenyl]acetamide](/img/structure/B8140988.png)
![2-bromo-4H-pyrazolo[1,5-a]pyrimidine-5,7-dione](/img/structure/B8140994.png)
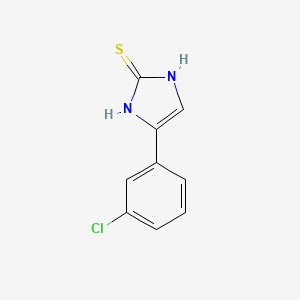
![N-[6,6-dimethyl-1-phenyl-7-(4-phenyltriazol-1-yl)-5,7-dihydro-4H-indazol-4-yl]acetamide](/img/structure/B8141033.png)
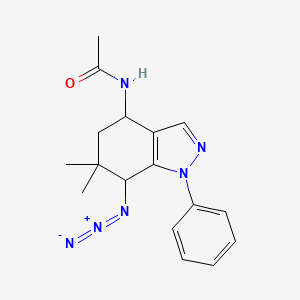
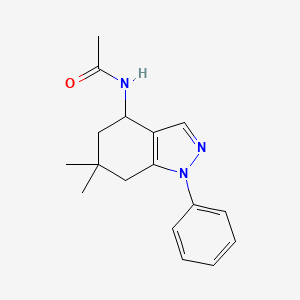
![[1-[3,5-Bis(trifluoromethyl)phenyl]-5-formyl-3-methyl-6,7-dihydroindazol-4-yl] acetate](/img/structure/B8141050.png)
